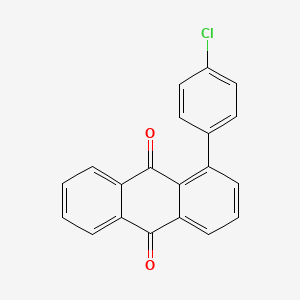![molecular formula C10H14O3 B13933053 Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
Spiro[3.5]nonane-1,3-dione, 7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.5]nonane-1,3-dione, 7-methoxy- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-dione typically involves multi-step reactions. One common method starts with cyclohexanecarboxylic acid chloride, which undergoes a series of reactions to form the desired spiro compound. The reaction conditions often include the use of triethylamine in diethyl ether and hexane, followed by treatment with hydrochloric acid and water .
Industrial Production Methods
While specific industrial production methods for Spiro[3.5]nonane-1,3-dione, 7-methoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.5]nonane-1,3-dione, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Spiro[3.5]nonane-1,3-dione, 7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.5]decane-7,9-dione
- Spiro[5.5]undecane-2,4-dione
- Spiro[3.5]nonane-6,8-dione
Uniqueness
Spiro[3.5]nonane-1,3-dione, 7-methoxy- is unique due to its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
7-methoxyspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-13-7-2-4-10(5-3-7)8(11)6-9(10)12/h7H,2-6H2,1H3 |
Clave InChI |
OMUZMYWBVAKMRP-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2(CC1)C(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
